molecular formula C21H19O4P B12594088 (4-Ethenylphenyl)methyl diphenyl phosphate CAS No. 601522-04-7

(4-Ethenylphenyl)methyl diphenyl phosphate

Cat. No.: B12594088
CAS No.: 601522-04-7
M. Wt: 366.3 g/mol
InChI Key: XEFSITTZUOUCBW-UHFFFAOYSA-N
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Description

(4-Ethenylphenyl)methyl diphenyl phosphate is an organophosphate ester (OPE) with the molecular formula C₂₁H₁₉O₄P (calculated). Structurally, it consists of a central phosphorus atom bonded to two phenyl groups, one methyl group, and a 4-ethenylphenyl moiety.

Properties

CAS No.

601522-04-7

Molecular Formula

C21H19O4P

Molecular Weight

366.3 g/mol

IUPAC Name

(4-ethenylphenyl)methyl diphenyl phosphate

InChI

InChI=1S/C21H19O4P/c1-2-18-13-15-19(16-14-18)17-23-26(22,24-20-9-5-3-6-10-20)25-21-11-7-4-8-12-21/h2-16H,1,17H2

InChI Key

XEFSITTZUOUCBW-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)COP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethenylphenyl)methyl diphenyl phosphate typically involves the reaction of diphenyl phosphate with (4-ethenylphenyl)methyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards.

Chemical Reactions Analysis

Types of Reactions: (4-Ethenylphenyl)methyl diphenyl phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.

    Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.

    Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products Formed:

    Oxidation: Formation of phosphoric acid derivatives.

    Reduction: Formation of phosphite or phosphine derivatives.

    Substitution: Formation of various substituted phosphates.

Scientific Research Applications

(4-Ethenylphenyl)methyl diphenyl phosphate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including its role as an enzyme inhibitor.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Ethenylphenyl)methyl diphenyl phosphate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (4-Ethenylphenyl)methyl diphenyl phosphate with structurally related OPEs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Predicted) Melting/Boiling Point (°C)
(4-Ethenylphenyl)methyl diphenyl phosphate C₂₁H₁₉O₄P 366.35 Methyl, 4-ethenylphenyl, 2×Ph ~6.2 (estimated) Data unavailable
Diphenyl phosphate (DPP) C₁₂H₁₁O₄P 250.19 2×Ph 2.3–3.5 80–82 (mp)
2-Ethylhexyl diphenyl phosphate (EHDPP) C₂₀H₂₇O₄P 374.40 2×Ph, 2-ethylhexyl ~7.5 -50 (mp), 220–250 (bp)
Triphenyl phosphate (TPHP) C₁₈H₁₅O₄P 326.29 3×Ph 4.5–5.0 48–50 (mp), 370 (bp)
Cresyl diphenyl phosphate (CDP) C₁₉H₁₇O₄P 340.31 2×Ph, methylphenyl (cresyl) ~5.8 Data unavailable
4-tert-Butylphenyl diphenyl phosphate C₂₂H₂₃O₄P 382.39 2×Ph, 4-tert-butylphenyl ~8.0 -21 (mp), 260–420 (bp)
Isopropylphenyl diphenyl phosphate (IPPP) C₂₁H₂₁O₄P 368.36 2×Ph, 4-isopropylphenyl ~7.1 Data unavailable

Key Observations :

  • Hydrophobicity : Bulky substituents (e.g., tert-butyl, ethylhexyl) increase LogP, enhancing persistence in lipid-rich environments . The ethenyl group in the target compound may reduce hydrophobicity slightly compared to tert-butyl analogs.
  • Reactivity : The ethenyl group could participate in polymerization or degradation via transesterification, similar to β-hydroxy phosphates .
Toxicity and Metabolic Effects
  • Structural analogs like CDP show acute neurotoxicity comparable to tri-o-cresyl phosphate (TOCP) .
  • Metabolism: EHDPP and IPPP are metabolized to diphenyl phosphate (DPP), a urinary biomarker .
Environmental Behavior
  • Persistence : Hydrophobic OPEs (e.g., EHDPP, 4tBPDPP) accumulate in marine environments and adsorb to microplastics .
  • Degradation: La³+-catalyzed methanolysis accelerates phosphate ester cleavage , suggesting the target compound may degrade faster than non-reactive analogs.

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